molecular formula C12H13N3O3S B2933664 2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol CAS No. 106073-44-3

2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol

Cat. No.: B2933664
CAS No.: 106073-44-3
M. Wt: 279.31
InChI Key: BJBXCWARQOVLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol is a useful research compound. Its molecular formula is C12H13N3O3S and its molecular weight is 279.31. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Functional Groups

The queried compound contains several functional groups and structural motifs common in pharmaceuticals and research chemicals, such as a pyrimidinol ring, a sulfonyl group, and a dimethylamino group. These features suggest potential applications in drug discovery and development, given their relevance in medicinal chemistry for their pharmacological properties.

Potential Research Applications

  • Pharmacological Research : Compounds with similar structures, such as those containing pyrimidine rings, are often explored for their pharmacological effects. For example, studies on N-Benzylphenethylamine ("NBOMe") hallucinogens have focused on their binding affinity to 5-HT2A receptors, indicating the potential for research into psychiatric and neurological disorders (Halberstadt, 2017).

  • Chemical Synthesis and Catalysis : The importance of hybrid catalysts in the synthesis of complex organic compounds, including pyrimidines, highlights the potential for research into new synthetic methodologies. Such studies can lead to the development of more efficient, selective, and environmentally friendly chemical processes (Parmar, Vala, & Patel, 2023).

  • Neurodegenerative Disease Research : Compounds structurally related to 2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol may be used in the development of diagnostic tools or treatments for diseases like Alzheimer's. For instance, amyloid imaging ligands used to measure amyloid in vivo in the brain are crucial for understanding the pathophysiological mechanisms and progression of Alzheimer's disease (Nordberg, 2007).

  • Antidiabetic Drug Research : Metformin, another compound with a dimethylamino group, serves as a prime example of the therapeutic potential of such structures. Its mechanism involves improving hepatic and peripheral tissue sensitivity to insulin, indicating a research avenue into metabolic disorders (Triggle & Ding, 2017).

Properties

IUPAC Name

5-(benzenesulfonyl)-2-(dimethylamino)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-15(2)12-13-8-10(11(16)14-12)19(17,18)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBXCWARQOVLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679210
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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